Pyridinium, 1-fluoro-
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Overview
Description
Pyridinium, 1-fluoro- is a fluorinated derivative of pyridinium, a cationic form of pyridine. This compound is of significant interest due to its unique chemical properties imparted by the presence of a fluorine atom. Fluorine’s high electronegativity and small size influence the reactivity and stability of the compound, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 1-fluoro- typically involves the fluorination of pyridine derivatives. One common method is the reaction of pyridine with fluorinating agents such as Selectfluor® or N-fluoropyridinium salts . These reactions are usually carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of Pyridinium, 1-fluoro- may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: Pyridinium, 1-fluoro- undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Addition Reactions: It can react with nucleophiles or electrophiles to form addition products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products depend on the type of reaction and the reagents used. For example, substitution reactions may yield various substituted pyridinium derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
Pyridinium, 1-fluoro- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Pyridinium, 1-fluoro- involves its interaction with molecular targets through its fluorine atom. The high electronegativity of fluorine can influence the compound’s binding affinity and reactivity with various biological and chemical targets. This can lead to alterations in molecular pathways and biological activities .
Comparison with Similar Compounds
Pyridinium Chloride: A common pyridinium salt used in various chemical reactions.
N-Methylpyridinium: Another derivative with different substituents on the nitrogen atom.
Fluoropyridines: Compounds with fluorine atoms at different positions on the pyridine ring.
Uniqueness: Pyridinium, 1-fluoro- is unique due to the specific placement of the fluorine atom, which imparts distinct chemical and physical properties compared to other pyridinium derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
1-fluoropyridin-1-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN/c6-7-4-2-1-3-5-7/h1-5H/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDCUCCPBLHLTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN+ |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369165 |
Source
|
Record name | Pyridinium, 1-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88795-94-2 |
Source
|
Record name | Pyridinium, 1-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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